6-Hydroxy-1-isopentyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
6-Hydroxy-1-isopentyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with isopentyl bromide in the presence of a base, followed by hydrolysis to introduce the hydroxyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1-isopentyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The isopentyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
6-Hydroxy-1-isopentyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Hydroxy-1-isopentyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: This compound has a similar structure but with an ethyl group instead of an isopentyl group.
6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the isopentyl group, making it less hydrophobic.
Uniqueness
The presence of the isopentyl group in 6-Hydroxy-1-isopentyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile enhances its hydrophobicity and may influence its biological activity and solubility. This makes it distinct from other similar compounds and potentially more effective in certain applications .
Properties
IUPAC Name |
2-hydroxy-4-methyl-1-(3-methylbutyl)-6-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8(2)4-5-14-11(15)6-9(3)10(7-13)12(14)16/h6,8,16H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIVKMOAUZBEKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1C#N)O)CCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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